molecular formula C6H12O2 B13991237 2-Methyltetrahydro-2H-pyran-2-ol

2-Methyltetrahydro-2H-pyran-2-ol

Cat. No.: B13991237
M. Wt: 116.16 g/mol
InChI Key: PBYLJWHPQMNAGQ-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-pyran-2-ol is an organic compound belonging to the class of tetrahydropyrans. It is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the oxygen atom in the ring structure.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 2-Methyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxygen atom in the ring structure play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyltetrahydro-2H-pyran-2-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a methyl group. These features contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methyloxan-2-ol

InChI

InChI=1S/C6H12O2/c1-6(7)4-2-3-5-8-6/h7H,2-5H2,1H3

InChI Key

PBYLJWHPQMNAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)O

Origin of Product

United States

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